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Compound Name:
2,4-Bis(propan-2-yl)pyridin-3-

amine

CAS No.: 133980-64-0

Cat. No.: B2777328

Get Quote

Case A: Steric Tuning for VRK1 Selectivity
Vaccinia-related kinase 1 (VRK1) shares a highly conserved ATP-binding site with numerous

other kinases, making selective inhibition notoriously difficult. Serafim et al. (2019)

demonstrated that the elaboration of a basic 2-aminopyridine scaffold could overcome this

hurdle [1].

The Causality: By introducing a simple methyl group to the pyridine core (yielding Compound

26), researchers created a steric constraint. While the VRK1 hinge region possesses the

conformational flexibility to accommodate this methyl group, the hinge regions of off-target

kinases experience a steric clash.

Performance: Compound 26 achieved an IC50 of 150 nM for VRK1 with an exceptional

selectivity score ( S50%​) of 0.04 across a panel of 48 human kinases [1].
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Monopolar spindle 1 (Mps1) is a critical target for cancer therapy due to its role in the spindle

assembly checkpoint. Kusakabe et al. (2012) utilized a diaminopyridine scaffold to achieve

unprecedented selectivity [2].

The Causality: X-ray crystallography revealed that the diaminopyridine ligand (Compound

12) does not bind to the standard hinge conformation. Instead, the steric bulk and electronic

profile of the aniline substituent force the Cys604 carbonyl group of the Mps1 hinge region to

flip. This flipped-peptide conformation forms a novel hydrogen bond with the aniline NH

group. Because this specific peptide flip is energetically unfavorable or sterically impossible

in 95 other tested kinases, the ligand achieves near-perfect target exclusivity.

Performance: Compound 12 demonstrated an IC50 of 37 nM for Mps1 with robust in vivo

efficacy [2].

Case C: Rigidified Cores for Mutant EGFR/HER2
First-generation EGFR inhibitors often fail due to the T790M/L858R "gatekeeper" mutations,

which alter the topology of the ATP-binding pocket and increase ATP affinity. Ye et al. (2019)

designed aminopyridine-containing spiro derivatives to overcome this resistance [3].

The Causality: The researchers merged the aminopyridine hinge-binding motif with a highly

rigid spiro[indoline-3,4′-piperidine] core. The rigidity of the spiro system restricts the ligand's

conformational entropy, locking the aminopyridine moiety into the optimal vector to penetrate

the mutated, sterically restricted T790M pocket.

Performance: Compounds A1 and A2 exhibited IC50 values of 0.09 µM and 0.08 µM against

the T790M/L858R double mutant—outperforming the clinical benchmark neratinib (2.5 µM)

by over 30-fold [3].
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Workflow of aminopyridine scaffold optimization for selective kinase inhibition.
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Mechanism of Mps1 selectivity via Cys604 flipped-peptide conformation.

Quantitative Data Presentation
The following table summarizes the comparative experimental data for the optimized

aminopyridine ligands discussed above.
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Compound
/ Ligand

Scaffold
Variation

Primary
Target

IC50 Value
Selectivity
Mechanism

Reference

Compound

26

Methyl-

substituted 2-

aminopyridin

e

VRK1 150 nM

Steric

exclusion of

off-target

kinase hinge

regions.

Serafim et al.

[1]

Compound

12

Diaminopyridi

ne (Aniline

substituted)

Mps1 37 nM

Induction of

Cys604

flipped-

peptide

conformation.

Kusakabe et

al.[2]

Compound

A2

Spiro-

aminopyridin

e derivative

EGFR

(T790M/L858

R)

80 nM

Conformation

al restriction

via spiro core

to bypass

gatekeeper

mutation.

Ye et al. [3]

Self-Validating Experimental Protocols
To ensure the trustworthiness of the data presented, the efficacy and binding of these ligands

must be evaluated using orthogonal, self-validating assay systems. Relying solely on

enzymatic inhibition can lead to false positives (e.g., aggregators or assay-interfering

compounds).

Protocol A: Luminescent Kinase Activity Assay (ADP-
Glo™)
This assay measures the enzymatic conversion of ATP to ADP, validating the functional

inhibition of the kinase by the aminopyridine ligand.

Reagent Preparation: Prepare kinase buffer (typically 40 mM Tris-HCl pH 7.5, 20 mM MgCl2,

0.1 mg/mL BSA, 2 mM DTT).
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Compound Titration: Prepare a 10-point 3-fold serial dilution of the aminopyridine ligand in

100% DMSO. Transfer to a 384-well plate (final DMSO concentration ≤ 1%).

Enzyme Addition: Add the purified kinase (e.g., VRK1 or Mps1) at a pre-optimized

concentration (usually 1–5 nM) to the compound wells. Incubate for 15 minutes at room

temperature to allow equilibrium binding.

Reaction Initiation: Add an ATP/Substrate mix. Crucial: The ATP concentration must be set at

the apparent Km​of the specific kinase to accurately compare competitive inhibitors.

Incubation: Incubate for 60 minutes at room temperature.

Signal Generation: Add ADP-Glo Reagent to terminate the kinase reaction and deplete

unconsumed ATP (40 min incubation). Then, add Kinase Detection Reagent to convert ADP

back to ATP and generate a luciferase-driven luminescent signal (30 min incubation).

Self-Validation Check: The plate must include a "No Enzyme" control (to establish baseline

background) and a "Reference Inhibitor" control (e.g., Staurosporine) to validate assay

dynamic range ( Z′ factor > 0.6).

Protocol B: Differential Scanning Fluorimetry (DSF)
DSF (or Thermal Shift Assay) provides orthogonal validation by proving that the ligand

physically binds to the folded protein, independent of enzymatic turnover.

Dye Preparation: Dilute SYPRO Orange dye (which fluoresces upon binding to hydrophobic

regions of unfolding proteins) 1:1000 in kinase buffer.

Sample Assembly: In a 96-well PCR plate, combine 2 µM of the purified kinase domain, 10

µM of the aminopyridine ligand, and the SYPRO Orange dye.

Thermal Ramping: Place the plate in a Real-Time PCR machine. Ramp the temperature

from 25°C to 95°C at a rate of 1°C/minute.

Data Acquisition: Continuously monitor fluorescence (Excitation: 490 nm, Emission: 530 nm).

Analysis & Validation: Calculate the melting temperature ( Tm​) from the inflection point of the

melt curve. A positive thermal shift ( ΔTm​>2∘C ) compared to the DMSO vehicle control
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confirms direct, stabilizing target engagement.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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